4-Nitrophenyl-N-(2-chloroethyl)carbamate
Overview
Description
4-Nitrophenyl-N-(2-chloroethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group and a chloroethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl-N-(2-chloroethyl)carbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenylchloroformate with 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like dichloromethane.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates with different nucleophiles.
Reduction: 4-Aminophenyl-N-(2-chloroethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-chloroethylamine.
Scientific Research Applications
4-Nitrophenyl-N-(2-chloroethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrophenyl-N-(2-chloroethyl)carbamate involves its interaction with biological molecules. The compound can act as an alkylating agent, where the chloroethyl group reacts with nucleophilic sites on proteins or nucleic acids, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of DNA function, which is of interest in the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-N-methylcarbamate: Similar structure but with a methyl group instead of a chloroethyl group.
4-Nitrophenyl-N-ethylcarbamate: Similar structure but with an ethyl group instead of a chloroethyl group.
4-Nitrophenyl-N-(2-bromoethyl)carbamate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
4-Nitrophenyl-N-(2-chloroethyl)carbamate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and potential biological activity. The chloroethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential as an alkylating agent makes it a candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
(4-nitrophenyl) N-(2-chloroethyl)-N-nitrosocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O5/c10-5-6-12(11-15)9(14)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJARBUJEJVGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971015 | |
Record name | 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-43-3 | |
Record name | Carbamic acid, (2-chloroethyl)nitroso-, 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55661-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl-N-(2-chloroethyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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